molecular formula C16H25NO4S2 B2489504 4-isobutoxy-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide CAS No. 1448065-88-0

4-isobutoxy-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide

Cat. No.: B2489504
CAS No.: 1448065-88-0
M. Wt: 359.5
InChI Key: JUCKVPSCNBWUQS-UHFFFAOYSA-N
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Description

4-isobutoxy-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides These compounds are characterized by the presence of a benzenesulfonamide moiety, which is a benzene ring attached to a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isobutoxy-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzenesulfonamide core: This can be achieved by reacting a suitable benzene derivative with sulfonamide reagents under acidic or basic conditions.

    Introduction of the isobutoxy group: This step involves the alkylation of the benzenesulfonamide core with an isobutyl halide in the presence of a base such as potassium carbonate.

    Attachment of the methoxytetrahydrothiophenyl group: This can be done through a nucleophilic substitution reaction, where the benzenesulfonamide derivative reacts with a methoxytetrahydrothiophenyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-isobutoxy-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isobutoxy or methoxytetrahydrothiophenyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

4-isobutoxy-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-isobutoxy-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it may inhibit the activity of carbonic anhydrase enzymes by binding to their active sites, thereby interfering with their catalytic functions. This inhibition can lead to various biological effects, including the suppression of tumor growth and antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenesulfonamide: Another benzenesulfonamide derivative with different substituents.

    4-((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide: Contains a thiazole ring instead of a tetrahydrothiophene ring.

Uniqueness

4-isobutoxy-N-((3-methoxytetrahydrothiophen-3-yl)methyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(3-methoxythiolan-3-yl)methyl]-4-(2-methylpropoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4S2/c1-13(2)10-21-14-4-6-15(7-5-14)23(18,19)17-11-16(20-3)8-9-22-12-16/h4-7,13,17H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCKVPSCNBWUQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NCC2(CCSC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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